molecular formula C5H8ClN3O2S B13192269 (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonamide

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonamide

Cat. No.: B13192269
M. Wt: 209.66 g/mol
InChI Key: MDWMEBVPLLXDGS-UHFFFAOYSA-N
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Description

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at position 4, a methyl group at position 1, and a methanesulfonamide group at position 5 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-1-methyl-1H-pyrazol-5-yl)carbonylmorpholine
  • 1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)carbonylpiperidine
  • 4-Chloro-3-methyl-1-phenyl-1H-pyrazole

Uniqueness

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C5H8ClN3O2S

Molecular Weight

209.66 g/mol

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C5H8ClN3O2S/c1-9-5(3-12(7,10)11)4(6)2-8-9/h2H,3H2,1H3,(H2,7,10,11)

InChI Key

MDWMEBVPLLXDGS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)CS(=O)(=O)N

Origin of Product

United States

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